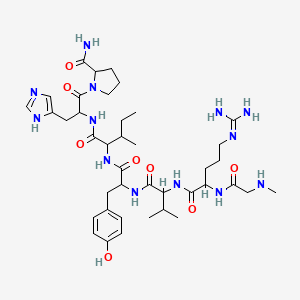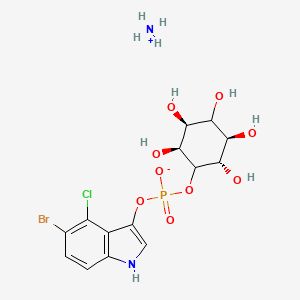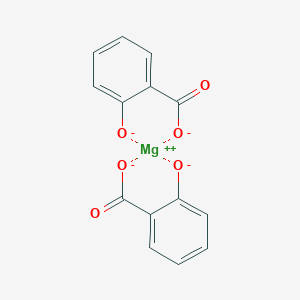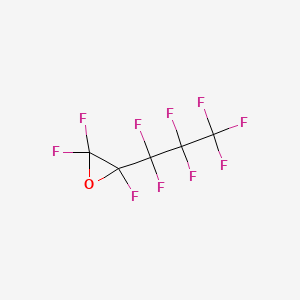![molecular formula C12H17N5O5 B12326754 (2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine: is a modified nucleoside derived from the DNA base guanine. It is formed when the guanine base undergoes alkylation at the O6 position with a 2-hydroxyethyl group. This compound is of significant interest in the field of biochemistry and molecular biology due to its role in DNA damage and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. One common method is to react 2’-deoxyguanosine with ethylene oxide under controlled conditions to introduce the 2-hydroxyethyl group at the O6 position. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified using chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine are not well-documented, the general approach would involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to 2’-deoxyguanosine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed:
- Oxidation products include O(6)-(2-oxoethyl)-2’-deoxyguanosine and O(6)-(2-carboxyethyl)-2’-deoxyguanosine.
- Reduction products include 2’-deoxyguanosine.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is used as a model compound to study DNA alkylation and repair mechanisms. It helps in understanding the chemical behavior of alkylated DNA bases and their interactions with repair enzymes.
Biology: In molecular biology, this compound is used to investigate the effects of DNA damage on cellular processes. It serves as a marker for oxidative stress and DNA repair efficiency in cells.
Medicine: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is studied for its role in carcinogenesis. The presence of this modified nucleoside in DNA is associated with mutagenesis and cancer development, making it a potential biomarker for cancer diagnosis and prognosis.
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting DNA repair pathways. It also serves as a reference standard in analytical chemistry for the detection and quantification of DNA adducts.
Mecanismo De Acción
O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine exerts its effects by interfering with the normal base-pairing properties of guanine. The 2-hydroxyethyl group at the O6 position can form abnormal hydrogen bonds with thymine instead of cytosine, leading to G:C to A:T transition mutations. This mispairing can result in DNA replication errors and genomic instability. The compound is recognized and repaired by the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which transfers the alkyl group from the O6 position to a cysteine residue in its active site, thereby restoring the normal guanine base.
Comparación Con Compuestos Similares
O(6)-Methyl-2’-deoxyguanosine: Another alkylated guanine derivative with a methyl group at the O6 position.
O(6)-Ethyl-2’-deoxyguanosine: Similar to O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine but with an ethyl group instead of a hydroxyethyl group.
O(6)-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.
Uniqueness: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxyethyl group, which introduces additional hydrogen bonding potential and alters the compound’s chemical reactivity compared to other alkylated guanine derivatives. This uniqueness makes it particularly useful in studying specific DNA repair pathways and the effects of oxidative stress on DNA.
Propiedades
IUPAC Name |
5-[2-amino-6-(2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDOLZXZOEIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)



![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)

![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)

![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
